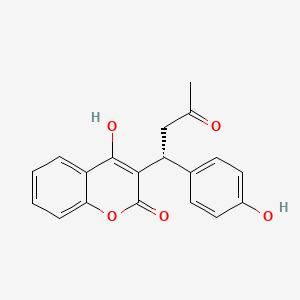

(R)-4'-Hydroxywarfarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-4'-Hydroxywarfarin is a chemical compound that belongs to the class of coumarin derivatives. It is a potent anticoagulant that is used in the treatment and prevention of thromboembolic disorders. The compound is synthesized using various methods, and its mechanism of action involves the inhibition of vitamin K epoxide reductase, an enzyme that is involved in the synthesis of clotting factors.

Applications De Recherche Scientifique

Metabolism and Enzymatic Interactions : The glucuronidation of R- and S-enantiomers of hydroxywarfarin, including (R)-4'-Hydroxywarfarin, demonstrates significantly different kinetics. UGT1A1 and UGT1A10 have higher capacities for certain hydroxywarfarin enantiomers' glucuronidation. This indicates the importance of these enzymes in the metabolism of warfarin and its enantiomers, including (R)-4'-Hydroxywarfarin (Bratton et al., 2012).

CYP2C19's Role in Warfarin Metabolism : CYP2C19 metabolizes R- and S-warfarin mainly to hydroxywarfarin, with 4'-hydroxywarfarin as a minor metabolite. The study suggests CYP2C19 impacts R-warfarin metabolism, potentially affecting patient response to therapy (Kim et al., 2013).

Microbial Models : Cunninghamella bainieri, a fungus, can metabolize warfarin to 4'-hydroxywarfarin. This highlights the potential use of microbial models to study warfarin metabolism and explore pharmacokinetics (Rizzo & Davis, 1989).

Glucuronidation of Hydroxywarfarin by UGTs : Multiple UGTs in human liver microsomes glucuronidate both R- and S-7-hydroxywarfarin into two metabolites, demonstrating the complexity and redundancy in warfarin's metabolic pathways (Pugh et al., 2014).

Inhibition of CYP2C9 Metabolism by Hydroxywarfarin Metabolites : Hydroxywarfarin metabolites, including 4'-hydroxywarfarin, inhibit the hydroxylation of warfarin by CYP2C9. This suggests that the metabolites may limit metabolic capacity toward warfarin and influence patient responses to therapy (Jones et al., 2010).

Reductive Elimination Pathway for 10-Hydroxywarfarin : A novel pathway for the reduction of 10-hydroxywarfarin, which may have clinical relevance, was discovered. This finding can impact the understanding of warfarin's pharmacological activity and elimination (Pouncey et al., 2022).

Simultaneous Measurement of Warfarin Enantiomers and Metabolites : A method was developed for the simultaneous detection of warfarin enantiomers and their 7-hydroxywarfarin metabolites in plasma, enabling a better understanding of the drug's metabolism (Zuo et al., 2010).

Propriétés

IUPAC Name |

4-hydroxy-3-[(1R)-1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZWAMPDGRWRPF-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H](C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4'-Hydroxywarfarin | |

CAS RN |

63740-78-3 |

Source

|

| Record name | 4'-Hydroxywarfarin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-HYDROXYWARFARIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGX5AM6WEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)